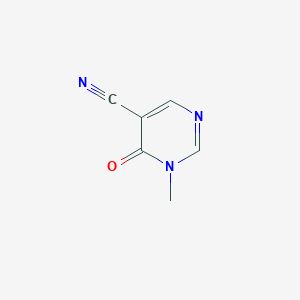

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

1-methyl-6-oxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-9-4-8-3-5(2-7)6(9)10/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEBWVKEOTYSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C(C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical One-Pot Synthesis via Biginelli-Type Reaction

The most common and efficient method for synthesizing 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives involves a one-pot reaction combining an aldehyde, ethyl cyanoacetate, and thiourea under reflux conditions in absolute ethanol or similar solvents.

-

- Aromatic aldehyde (various substituted benzaldehydes)

- Ethyl cyanoacetate

- Thiourea

- Methylation agent (e.g., methyl iodide)

-

- The aldehyde, ethyl cyanoacetate, and thiourea are refluxed in absolute ethanol, facilitating the formation of the dihydropyrimidine ring.

- The intermediate product is then methylated, commonly using methyl iodide in the presence of potassium carbonate in DMF at room temperature for 4-6 hours.

- The reaction mixture is poured into cold water, neutralized with glacial acetic acid, and the solid product is filtered and recrystallized.

-

- The reaction typically yields the desired 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives in good to excellent yields.

- Purification is achieved by recrystallization from glacial acetic acid or ethanol.

Hydrazinolysis for Functional Group Transformation

Following the initial synthesis, hydrazinolysis is employed to convert methylthio derivatives into hydrazino derivatives, which serve as versatile intermediates for further chemical modifications.

-

- The methylthio-substituted dihydropyrimidine is refluxed with hydrazine hydrate in absolute ethanol for 5-6 hours.

- The reaction mixture is cooled, and the hydrazino-substituted product is isolated by filtration and recrystallization.

-

- This step introduces a hydrazino group at the 2-position, enabling subsequent condensation reactions with aldehydes or other electrophiles to form diverse substituted derivatives.

Condensation with Aromatic Aldehydes to Form Substituted Derivatives

The hydrazino derivatives undergo condensation reactions with various substituted aromatic aldehydes under reflux in the presence of glacial acetic acid, yielding a wide range of substituted 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives.

-

- Reflux in ethanol or glacial acetic acid for 5-6 hours.

- Monitoring by Thin Layer Chromatography (TLC) ensures reaction completion.

-

- Formation of hydrazone or azomethine derivatives with potential biological activities.

Alternative Synthetic Routes and Functionalization

Additional synthetic strategies include:

Summary Table of Preparation Methods

| Step No. | Reaction Type | Reagents & Conditions | Product Type | Key Notes |

|---|---|---|---|---|

| 1 | One-pot Biginelli reaction | Aldehyde + Ethyl cyanoacetate + Thiourea, reflux in ethanol | 1-Methyl-2-(methylthio)-6-oxo-dihydropyrimidine-5-carbonitrile | High yield, classical synthesis method |

| 2 | Methylation | Methyl iodide + K2CO3 in DMF, room temp, 4-6 h | Methylated dihydropyrimidine derivative | Facilitates further functionalization |

| 3 | Hydrazinolysis | Hydrazine hydrate, reflux in ethanol, 5-6 h | 2-Hydrazino substituted derivative | Intermediate for condensation reactions |

| 4 | Condensation with aldehydes | Aromatic aldehydes, reflux in glacial acetic acid, 5-6 h | Substituted hydrazone derivatives | Enables structural diversity |

| 5 | Claisen–Schmidt condensation | Benzaldehyde + Acetophenone, base-catalyzed | Propen-1-one derivatives (intermediates) | Alternative route for derivative synthesis |

Research Findings and Analytical Data

-

- TLC is routinely used to monitor reaction progress and purity.

-

- Docking studies with CDK4 and CDK2 proteins reveal high affinity of certain derivatives, guiding synthetic modifications.

- Compounds 6l, 6p, and 6r showed strong hydrogen bonding and hydrophobic interactions with target proteins, indicating potential anticancer activity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it valuable in drug discovery and development.

Medicine: It is used in the synthesis of pharmaceutical agents targeting various diseases, including hypertension and cancer.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like xanthine oxidase, which plays a role in the treatment of hyperuricemia-associated diseases. The compound’s structure allows it to form hydrogen bonds and π-π interactions with key residues in the enzyme’s active site, leading to its inhibitory effects .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The ethyl derivative (C₇H₇N₃O) is more lipophilic than the methyl analogue due to the longer alkyl chain .

- Electronic Effects : Methoxy and phenyl groups (e.g., in ) enhance resonance stabilization, increasing thermal stability (e.g., melting point of 300°C in ).

- Biological Relevance : Bulky substituents like cyclopentyl (HJC0197) improve target selectivity, as seen in EPAC antagonism .

Crystallographic and Structural Insights

- Crystal Packing: Compounds like (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-derivative crystallize in monoclinic systems (space group P2₁/c) with L-shaped conformations, stabilized by N–H···O and C–H···π interactions .

- Hydrogen Bonding: The nitrile group (-CN) participates in weak hydrogen bonds, while ketone (=O) and amino (-NH₂) groups form stronger interactions, influencing solubility and bioavailability .

Biological Activity

1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on various studies.

Synthesis

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves cyclocondensation reactions. For instance, it can be synthesized from 2-hydrazinopyrimidines and propenones through a one-pot reaction, yielding derivatives that can be further modified for enhanced activity . The general reaction scheme includes:

- Formation of 2-hydrazinopyrimidines : Reacting aldehydes with ethyl cyanoacetate and thiourea.

- Cyclocondensation : Combining the hydrazinopyrimidines with appropriate propenones to form the target compound.

Anticancer Activity

Numerous studies have evaluated the antiproliferative effects of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile against various cancer cell lines. The compound has shown significant activity against:

- Colon Cancer (HT 29) : IC50 values ranging from 2.49 to 19.51 μM.

- Breast Cancer (MDA-MB 231) : IC50 values between 3.99 and 29.14 μM.

These results indicate that the compound is particularly effective against colon and breast cancer cell lines compared to lung (A549) and other tested lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A study reported that various derivatives exhibited significant inhibition against a range of bacterial strains, demonstrating the potential for development as an antimicrobial agent .

Structure-Activity Relationships (SAR)

The biological activity of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can be influenced by structural modifications. For example:

- Substituents on the Phenyl Ring : Variations in substituents on the phenyl rings significantly affect the potency against different cancer cell lines. Compounds with unsubstituted phenyl groups generally showed higher activity compared to those with halogenated substituents .

Table: Summary of Biological Activities

| Cell Line | IC50 Range (μM) | Activity Type |

|---|---|---|

| HT 29 (Colon) | 2.49 - 19.51 | Anticancer |

| MDA-MB 231 | 3.99 - 29.14 | Anticancer |

| Bacterial Strains | Variable | Antimicrobial |

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile where modifications led to enhanced biological activities. For instance, certain modifications resulted in compounds that were effective at lower concentrations against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile?

The synthesis typically involves multi-step reactions, starting with condensation of aromatic aldehydes with urea/thiourea derivatives under acidic or basic conditions. For example, β-chloroenaldehyde intermediates are generated via acetylation and formylation of precursor pyrimidines, which are then reacted with binucleophiles to form the target compound. Key steps include optimizing solvent systems (e.g., DMF) and temperature control to enhance yield and purity . Industrial-scale synthesis emphasizes parameter consistency (e.g., reflux duration, solvent ratios) to maintain reproducibility .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Structural confirmation relies on:

- FTIR : Identifies functional groups (e.g., NH stretches at 3200–3500 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (e.g., δ 5.6 ppm for pyrimidine ring protons) and substituent environments, while ¹³C NMR confirms nitrile (δ ~115 ppm) and carbonyl (δ ~160–175 ppm) carbons .

- Mass spectrometry : Validates molecular weight (e.g., m/z 230.8 for derivatives) .

- X-ray crystallography : Resolves planar pyrimidine ring geometry and intermolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How do substituent variations at the pyrimidine ring influence biological activity?

Substituent modifications significantly alter bioactivity. For example:

- 2-position substituents : Replacing methylthio with hydrazinyl groups (e.g., 2-(benzylidenehydrazinyl)) enhances antimicrobial activity (MIC 12.5 µg/mL) due to improved hydrogen-bonding interactions .

- 6-position aryl groups : 4-Methoxyphenyl substituents increase anti-inflammatory activity (71.14% edema inhibition) compared to indole derivatives, likely due to enhanced lipophilicity and target binding .

- Nitrogen hybridization : Planar pyrimidine rings (sp² hybridization) improve π-π stacking with biological targets like enzymes or DNA .

Q. What strategies optimize reaction yields and purity in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophile reactivity in alkylation steps .

- Catalysis : Anhydrous K₂CO₃ facilitates efficient thioether formation (e.g., 43% yield for 2-[(2-methoxyethyl)sulfanyl] derivatives) .

- Workup protocols : Acidification with HCl precipitates intermediates, reducing byproduct contamination .

- Crystallization : Slow evaporation from ethanol yields single crystals for structural validation .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

- Synthetic conditions : Varying reaction temperatures or solvents alter regioselectivity, leading to structural isomers with divergent activities .

- Assay variability : Standardize bioactivity protocols (e.g., MIC testing using consistent bacterial strains) to ensure comparability .

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitrile) may enhance cytotoxicity but reduce solubility, complicating dose-response interpretations .

Q. What mechanistic insights explain the compound’s enzyme inhibition potential?

The pyrimidine core acts as a bioisostere for purine bases, competitively inhibiting enzymes like dihydrofolate reductase (DHFR). For example:

- Hydrogen bonding : The 6-oxo group and nitrile form interactions with catalytic residues (e.g., Asp27 in DHFR) .

- Planar rigidity : Facilitates intercalation into DNA or binding to kinase ATP pockets .

- Derivatization : Hydrazone-linked derivatives introduce additional H-bond donors, improving inhibition kinetics (e.g., IC₅₀ values <10 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.